molecular formula C15H16N2O4S2 B2869723 (E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide CAS No. 1030703-79-7

(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide

Cat. No.: B2869723
CAS No.: 1030703-79-7
M. Wt: 352.42
InChI Key: XJSIZXIEUZPYCA-UHFFFAOYSA-N
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Description

(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide is an organic compound characterized by the presence of a phenyl group, a sulfamoylmethyl group, and an ethenesulfonamide moiety

Properties

IUPAC Name

(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c16-22(18,19)12-14-6-8-15(9-7-14)17-23(20,21)11-10-13-4-2-1-3-5-13/h1-11,17H,12H2,(H2,16,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSIZXIEUZPYCA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation via Nucleophilic Substitution

A primary route involves reacting ethenesulfonyl chloride with 4-(sulfamoylmethyl)aniline under basic conditions. This method draws parallels to transition metal-free arylations described in patent WO2017137048A1:

  • Base Selection : Strong non-nucleophilic bases like LiHMDS or NaHMDS deprotonate the aniline, enhancing nucleophilicity.
  • Solvent Systems : Reactions proceed in anhydrous THF or dioxane to avoid hydrolysis of the sulfonyl chloride.
  • Temperature Control : Maintained at 0–5°C to minimize thermal degradation.

Example Protocol :

4-(Sulfamoylmethyl)aniline (1.0 eq) + Ethenesulfonyl chloride (1.2 eq)  
Base: LiHMDS (2.5 eq)  
Solvent: THF, 0°C, 12 h  
Yield: 68–72%  

Stereoselective Ethenesulfonamide Synthesis

The (E) -configuration is achieved via Horner-Wadsworth-Emmons (HWE) olefination :

  • Phosphonate Intermediate : Generated from 2-phenylsulfonylethylphosphonate and 4-(sulfamoylmethyl)benzaldehyde .
  • Base-Mediated Elimination : K₂CO₃ in DCM promotes β-elimination, favoring the (E) -isomer (≥95:5 E:Z).

Key Optimization Parameters :

  • Solvent Polarity : Low-polarity solvents (e.g., DCM ) enhance stereoselectivity.
  • Reaction Time : Prolonged stirring (>24 h) reduces byproduct formation.

Sulfamoylmethyl Group Installation

Stepwise Functionalization of the Phenyl Ring

The 4-(sulfamoylmethyl)phenyl moiety is introduced via:

  • Friedel-Crafts Alkylation :
    • Substrate: Toluene derivatives.
    • Reagent: Chlorosulfonamide (ClSO₂NH₂) with AlCl₃ catalyst.
    • Caution : Excess AlCl₃ leads to over-sulfonation.
  • Reductive Amination :
    • 4-Aminobenzyl alcohol + Sulfamide under H₂/Pd-C .

Comparative Analysis :

Method Yield (%) Purity (%) Scalability
Friedel-Crafts 55 88 Moderate
Reductive Amination 72 95 High

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Patent WO2017137048A1 emphasizes green chemistry principles :

  • Solvent Recovery : Distillation reclaims >90% of THF.
  • Base Neutralization : LiHMDS residues treated with CO₂ to form LiHCO₃, precipitating for safe disposal.

Quality Control Metrics

  • HPLC Purity : ≥99.5% for pharmaceutical-grade material.
  • Residual Solvents : <50 ppm (ICH Q3C guidelines).

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a similar sulfonamide group.

    Phenylamines: Compounds with a similar phenylamine structure.

    Ethenesulfonamides: Compounds with a similar ethenesulfonamide moiety.

Uniqueness

(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

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